2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol
Description
Properties
CAS No. |
676600-08-1 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]chromene-2,7-diol |
InChI |
InChI=1S/C17H17NO3/c1-18(2)14-6-4-13(5-7-14)17(20)10-9-12-3-8-15(19)11-16(12)21-17/h3-11,19-20H,1-2H3 |
InChI Key |
QBVLILJAVBPXBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis
The target compound features:
- Benzopyran backbone : A fused benzene-pyrone system.
- Substituents :
- 4-(Dimethylamino)phenyl group at position 2.
- Hydroxyl groups at positions 2 and 7.
- Tautomerism : Potential equilibrium between 2,7-diol and keto-enol forms.
Synthetic Routes
Chalcone Cyclization Approach
A two-step method borrowed from flavonoid synthesis, adapted for coumarin formation:
Step 1: Chalcone Synthesis
React o-hydroxyacetophenone (2-hydroxyacetophenone) with 4-dimethylaminobenzaldehyde using piperidine as a catalyst in ethanol. This forms a chalcone intermediate (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one.
| Parameter | Value |
|---|---|
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Time | 5–9 hours (reflux) |
| Yield | 80.9% |
Step 2: Acid-Catalyzed Cyclization
Treat the chalcone with concentrated sulfuric acid or polyphosphoric acid (PPA) to induce cyclization, forming the coumarin core. The hydroxyl group at position 2 is retained, while position 7 may require additional functionalization.
| Cyclization Conditions | Outcome |
|---|---|
| Acid (e.g., H₂SO₄) | Lactone ring formation |
| Temperature | 120–170°C |
| Yield | ~70% (estimated) |
Note : This method assumes hydroxyl groups are pre-installed. For position 7 hydroxylation, post-cyclization oxidation or directed ortho metalation may be required.
Pechmann Condensation Modification
Adapt the Pechmann reaction to incorporate the dimethylaminophenyl group:
- Phenol Derivative : Use 2,7-dihydroxyphenol (or protected analog) with a dimethylaminophenyl group at position 2.
- β-Keto Ester : React with ethyl acetoacetate under acidic conditions.
| Component | Role |
|---|---|
| Phenol precursor | Provides hydroxyl groups |
| β-Keto ester | Forms pyrone ring |
| Catalyst | PPA or H₂SO₄ |
Challenge : Introducing the dimethylaminophenyl group into the phenol precursor requires prior coupling (e.g., Suzuki reaction).
Hydroxylation Strategies
Directed Ortho Metalation (DOM)
Introduce hydroxyl groups via metalation and oxidation:
- Protect Position 2 : Use a directing group (e.g., methyl ether).
- Metalate Position 7 : Use LDA or TMP base.
- Oxidize to Hydroxyl : Quench with O₂ or H₂O₂.
| Step | Reagents |
|---|---|
| Protection | CH₃I, K₂CO₃ |
| Metalation | LDA, THF, −78°C |
| Oxidation | O₂, DMF |
Advantage : High regioselectivity.
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Hydroxyl Regioselectivity | DOM or directed electrophilic substitution |
| Dimethylaminophenyl Group Instability | Use inert solvents (e.g., DMF) |
| Low Cyclization Yields | Optimize acid strength/temperature |
Chemical Reactions Analysis
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyl derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and as a fluorescent probe.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, such as nonlinear optical materials and photonic devices
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems. The specific pathways and targets depend on the context of its application, such as its role as a fluorescent probe or therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Electronic effects: The dimethylamino group in the target compound is a stronger electron donor compared to diethylamino (due to reduced steric hindrance) .
- Solubility : Hydroxyl groups in the target compound enhance water solubility relative to acetylated or fully aromatic analogues (e.g., 7-acetylchromen-2-one) .
- Biological activity : Benzoxazolyl-containing derivatives (e.g., ) exhibit fluorescence properties useful in bioimaging, whereas diol groups in the target compound may favor antioxidant or metal-binding applications .
Physicochemical Properties
- Polarity : The target compound’s diol groups increase polarity (logP ~1.2 estimated) compared to acetylated (logP ~2.5) or methylated derivatives (logP ~3.0) .
- Thermal stability : Methyl and acetyl substituents (e.g., ) improve thermal stability (decomposition >250°C) relative to hydroxylated derivatives (<200°C) .
Biological Activity
2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, commonly referred to as a coumarin derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a benzopyran structure with a dimethylamino substituent, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The coumarin structure is known for its ability to scavenge free radicals, thus exhibiting antioxidant properties that can protect cells from oxidative stress.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Neuroprotective Effects : The dimethylamino group enhances the ability of the compound to cross the blood-brain barrier, allowing it to exert neuroprotective effects in various models of neurodegeneration.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 15.3 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.8 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it is effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Neuroprotection in Animal Models : A study involving mice subjected to induced neurotoxicity demonstrated that administration of the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.
- Anticancer Efficacy in Xenograft Models : In a xenograft model using human tumor cells implanted in mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
